molecular formula C5H5BrClN3 B12608057 3-Bromo-2-chloro-4-hydrazinylpyridine CAS No. 917969-30-3

3-Bromo-2-chloro-4-hydrazinylpyridine

Cat. No.: B12608057
CAS No.: 917969-30-3
M. Wt: 222.47 g/mol
InChI Key: SJOBXIJMBRCGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-chloro-4-hydrazinylpyridine is a versatile pyridine-based chemical intermediate designed for research and further manufacturing applications. While direct literature on this specific compound is limited, its structure places it within a well-characterized class of arylhydrazines known for their significant utility in organic synthesis . These compounds are established synthetic precursors to a range of pharmacologically active molecules, including antimicrobial, anti-inflammatory, and vasodilatory agents . The reactive hydrazinyl group serves as a key functional handle for the preparation of metal-binding hydrazones, which are investigated as potential inhibitors of bacterial virulence factors . Furthermore, analogous chloropyridinyl hydrazines are critical intermediates in the synthesis of modern insecticides, such as chlorantraniliprole, indicating the value of this compound class in agrochemical research . The presence of both bromo and chloro substituents on the pyridine ring offers distinct regiochemical possibilities for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, making this reagent a valuable building block for constructing complex heterocyclic targets. Handling and Storage: For research use only. Not for human or veterinary use. Based on similar hydrazinylpyridines, store in a freezer (e.g., -20°C) under an inert atmosphere and protect from light to ensure long-term stability . Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917969-30-3

Molecular Formula

C5H5BrClN3

Molecular Weight

222.47 g/mol

IUPAC Name

(3-bromo-2-chloropyridin-4-yl)hydrazine

InChI

InChI=1S/C5H5BrClN3/c6-4-3(10-8)1-2-9-5(4)7/h1-2H,8H2,(H,9,10)

InChI Key

SJOBXIJMBRCGJU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1NN)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2 Chloro 4 Hydrazinylpyridine and Analogues

Precursor Synthesis and Functional Group Interconversion Strategies

The foundation of synthesizing the target molecule lies in the preparation of appropriately substituted pyridine (B92270) precursors. This involves halogenation and other functional group manipulations to create a suitable electrophilic substrate for subsequent reactions.

The creation of the target compound's structural backbone begins with the synthesis of halogenated pyridines. These precursors must contain the correct arrangement of bromo and chloro substituents to direct the subsequent introduction of the hydrazinyl group. Various synthetic routes exist for producing di- and tri-substituted halopyridines.

A common strategy involves the direct halogenation of pyridine or its derivatives. However, due to the electron-deficient nature of the pyridine ring, electrophilic substitution often requires harsh conditions, such as high temperatures. youtube.com Radical chlorination, for instance, is an industrial method for producing chloropyridines but can lead to mixtures of products. youtube.com

More controlled methods often start from pre-functionalized pyridines. For example, 2,3-dichloropyridine (B146566) can be synthesized from the readily available nicotinamide. google.com This multi-step process involves a Hofmann rearrangement to form 3-aminopyridine, followed by selective chlorination and a Sandmeyer reaction. google.com Similarly, 2-amino-4-chloropyridine (B16104) serves as a versatile starting material for preparing various polychlorinated 2-aminopyridines through new, higher-yielding routes. tandfonline.com These amino groups can later be replaced by halogens via diazotization reactions.

The synthesis of precursors containing both bromine and chlorine, such as 3-bromo-2-chloropyridine, is also crucial. nbinno.comsigmaaldrich.com These mixed halogenated pyridines are often synthesized from specific precursors, like the bromination of 2-chloropyridine (B119429) derivatives. nbinno.com For instance, the synthesis of 2-chloro-4,5-dibromopyridine has been established as a key starting material for orthogonally functionalized pyridines. mdpi.com The synthesis of 3-bromo-4-chloropyridine (B1270894) has also been reported. chemicalbook.com

The table below summarizes various halogenated pyridine precursors and their synthetic origins.

Precursor CompoundStarting Material(s)Key ReactionsReference(s)
2,3-Dichloropyridine NicotinamideHofmann rearrangement, Chlorination, Sandmeyer reaction google.com
2-Amino-3,4-dichloropyridine 2-Amino-4-chloropyridineChlorination tandfonline.com
3-Bromo-2-chloropyridine Not specifiedHalogenation nbinno.comsigmaaldrich.com
2-Chloro-4,5-dibromopyridine Not specifiedHalogenation mdpi.com
3-Bromo-4-chloropyridine 4-Chlorofuro[3,2-c]pyridineBromination chemicalbook.com

The critical step in forming 3-bromo-2-chloro-4-hydrazinylpyridine is the introduction of the hydrazinyl (-NHNH2) group onto the pyridine ring. This is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, where hydrazine (B178648) hydrate (B1144303) acts as the nucleophile, displacing one of the halogen atoms on the precursor. thieme-connect.comresearchgate.netquickcompany.in

The regioselectivity of this reaction—the specific position at which the hydrazine group attaches—is governed by the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom in the heterocycle makes the carbon atoms at positions 2 (ortho) and 4 (para) most susceptible to nucleophilic attack. stackexchange.com This is because the anionic intermediate (Meisenheimer complex) formed during the attack at these positions is stabilized by a resonance structure where the negative charge is located on the electronegative nitrogen atom, a stabilization not possible with attack at the 3-position. stackexchange.com

Therefore, to synthesize this compound, a precursor such as 3-bromo-2,4-dichloropyridine (B186617) would be ideal. The incoming hydrazine nucleophile would preferentially attack the C-4 position due to electronic activation by the ring nitrogen, displacing the chlorine atom at that site. The reaction of dihalopyridines, such as 2,3-dichloropyridine, with hydrazine hydrate has been shown to yield the corresponding hydrazinylpyridine. quickcompany.in In this case, the substitution occurs at the C-2 position, again demonstrating the inherent regioselectivity of the SNAr reaction on the pyridine scaffold. quickcompany.in

The general reaction is summarized below:

Precursor (e.g., 3-Bromo-2,4-dichloropyridine) + Hydrazine Hydrate → this compound + HCl

This selective substitution is a cornerstone of pyridine chemistry, allowing for the controlled synthesis of complex derivatives. nih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

To ensure the successful and efficient synthesis of this compound and its analogues, careful optimization of reaction conditions is paramount. Factors such as the choice of solvent, reaction temperature, and the stoichiometry of reactants can significantly influence the reaction's outcome, affecting both the yield and the purity of the final product. tandfonline.comquickcompany.innih.govrsc.org

The solvent system plays a critical role in the nucleophilic aromatic substitution of halopyridines with hydrazine. The solvent can influence the solubility of the reactants, the reaction rate, and even the regioselectivity of the substitution.

In the synthesis of (3-chloropyridin-2-yl)-hydrazine from 2,3-dichloropyridine, a comparative study showed that the choice of solvent has a profound impact on yield and purity. While using ethanol (B145695) resulted in moderate yields and purities below 90%, switching to a higher-boiling solvent like ethoxyethanol at reflux temperature led to a significant improvement in both yield and the ease of product isolation via precipitation. quickcompany.in The use of N,N-dimethylpropanolamine has also been reported as an effective solvent, which can additionally act as an acid-binding agent, promoting the reaction and improving the rate and yield. google.com

The solvent can also dictate the position of substitution. For example, in the reaction of pentabromopyridine with nucleophiles, using benzene (B151609) as the solvent resulted exclusively in substitution at the 2- and 6-positions. researchgate.net However, changing the solvent to ethanol also yielded the product substituted at the 4-position, highlighting the solvent's role in controlling regioselectivity. researchgate.net Simple alcohols and ethers are often employed to make the process more environmentally friendly. thieme-connect.comresearchgate.net

The following table illustrates the effect of different solvents on a representative hydrazinolysis reaction.

Starting MaterialSolventConditionsOutcomeReference(s)
2,3-Dichloropyridine EthanolReflux, >36 hrsModerate yield, <90% purity quickcompany.in
2,3-Dichloropyridine EthoxyethanolRefluxGood yield and purity quickcompany.in
Pyridine Halide A N,N-dimethylpropanolamine130 °C, 10 hrsHigh purity (99.7%) and yield (95%) google.com
Pentabromopyridine BenzeneNot specifiedExclusive 2(6)-substitution researchgate.net
Pentabromopyridine EthanolNot specifiedMixture of 4- and 6-isomers researchgate.net

Reaction temperature and the molar ratio of reactants are fundamental parameters that must be controlled to optimize the synthesis. The hydrazinolysis of halopyridines is typically conducted at elevated temperatures to overcome the activation energy of the SNAr reaction. For instance, the reaction of 2,3-dichloropyridine with hydrazine hydrate is carried out at reflux temperature in ethoxyethanol or at 130 °C in N,N-dimethylpropanolamine to ensure the reaction proceeds efficiently. quickcompany.ingoogle.com

The stoichiometry, specifically the amount of hydrazine hydrate used relative to the halopyridine precursor, is also a key factor. To drive the reaction to completion, an excess of hydrazine hydrate is generally used. google.com A molar ratio of the pyridine halide to hydrazine hydrate in the range of 1:1.5 to 1:1.8 is often employed. google.com This ensures that the precursor is fully consumed, maximizing the yield of the desired hydrazinylpyridine product. Careful monitoring of the reaction progress allows for the optimization of reaction times, which can reduce energy consumption and prevent the formation of degradation byproducts. quickcompany.in

Green Chemistry Principles in Synthetic Route Design

One key aspect is the selection of solvents. The use of simple alcohols and ethers, which are considered more environmentally friendly, has been reported. thieme-connect.comresearchgate.net A significant advancement is the use of solvents that can be recycled. For example, ethoxyethanol, used in the synthesis of a hydrazinylpyridine analogue, can be recovered and reused for subsequent batches, reducing solvent waste and operational costs. quickcompany.in

Another principle is maximizing atom economy. Efficient synthetic routes that proceed with high yields and selectivity, such as those optimized via careful selection of solvents and reaction conditions, inherently adhere to green chemistry principles by converting a higher proportion of reactant atoms into the final product. thieme-connect.comresearchgate.net

Furthermore, designing synthetic routes that avoid toxic reagents and minimize waste generation is crucial. Some modern methods for preparing hydrazinopyridines are presented as greener alternatives to older routes that involved diazotization and Sandmeyer reactions, which are known to produce large volumes of waste liquid and solids. google.com Similarly, alternative synthetic pathways have been developed to avoid the use of highly toxic reagents like sodium cyanide. google.com These modifications not only enhance safety but also reduce the environmental impact of the chemical production process. google.comgoogle.com

Scale-Up Methodologies and Industrial Viability Assessment

The successful transition of a synthetic route for this compound from the laboratory bench to an industrial scale is contingent upon a thorough evaluation of its economic feasibility and process robustness. While specific large-scale production data for this compound is not extensively published, an analysis of scale-up methodologies for structurally similar compounds, particularly halogenated hydrazinopyridines, provides significant insights into the potential challenges and key parameters for viable industrial production.

The primary route for synthesizing such compounds involves the nucleophilic substitution of a chloro-substituent on the pyridine ring with hydrazine. The industrial viability of this process hinges on factors such as the cost and availability of starting materials, reaction efficiency, process safety, and waste management.

A significant challenge in the large-scale synthesis of hydrazinopyridines is the management of hydrazine hydrate, which is often used in large excess in laboratory procedures to ensure complete reaction and minimize the formation of dimeric by-products. However, on an industrial scale, the use of a large excess of hydrazine hydrate presents considerable safety and environmental concerns, as well as increased raw material and waste disposal costs. Therefore, process optimization to reduce the stoichiometric excess of hydrazine is a critical step for industrial viability.

Drawing parallels from the industrial synthesis of the closely related analogue, 3-chloro-2-hydrazinopyridine (B1363166), several key considerations for the scale-up of this compound synthesis can be identified. A Chinese patent, CN106588758B, details a process for producing 3-chloro-2-hydrazinopyridine that addresses many of the typical challenges of this reaction class. google.com This patent highlights the importance of solvent selection and reaction conditions to achieve high yield and purity, which are paramount for a cost-effective industrial process. google.com The process described involves reacting 2,3-dichloropyridine with hydrazine hydrate in a high-boiling point solvent, followed by crystallization and purification. google.com

The industrial synthesis process for a hydrazinopyridine derivative, as described in the patent, involves mixing the precursor (in that case, 2,3-dichloropyridine) with a solvent such as N,N-dimethylpropanolamine and adding 80% hydrazine hydrate. google.com The reaction mixture is heated under a nitrogen atmosphere to 130°C and refluxed for several hours. google.com Upon completion, the reaction is cooled to allow for crystallization of the product, which is then isolated by centrifugation, washed, and dried. google.com This method reportedly achieves high purity (99.7%) and yield (95%). google.com

The economic benefit of such an optimized process is substantial when compared to methods that result in lower yields and purities. google.com For instance, the patent provides a comparative example where using a different solvent and catalyst system results in significantly lower purity (≤97%) and yield (≤80%), thereby diminishing the economic viability of the process. google.com

The following interactive data tables showcase the effect of process parameters on the synthesis of a hydrazinopyridine analogue, illustrating the importance of optimized conditions for industrial production.

Table 1: Comparison of Optimized vs. Non-Optimized Synthesis of a Hydrazinopyridine Analogue

ParameterOptimized Process (Preferred Embodiment)Non-Optimized Process (Comparative Example)
Starting Material 2,3-dichloropyridine2,3-dichloropyridine
Solvent N,N-dimethylpropanolamineNon-tertiary amine solvent
Hydrazine Hydrate 105g (80%)Not specified in detail
Reaction Temperature 130°CNot specified in detail
Reaction Time 10 hoursNot specified in detail
Product Purity 99.7%≤97%
Product Yield 95%≤80%

This data is derived from the synthesis of 3-chloro-2-hydrazinopyridine as described in patent CN106588758B. google.com

Furthermore, any industrial process must consider the environmental impact and adhere to regulations concerning waste disposal, particularly with respect to solvents and any unreacted hydrazine. The ability to recycle the solvent, as mentioned in the patent for N,N-dimethylpropanolamine, is a significant factor in improving the economic and environmental profile of the manufacturing process. google.com

Minimizing the excess of hydrazine hydrate.

Selecting an appropriate high-boiling solvent that allows for efficient reaction and easy product isolation.

Achieving high reaction conversion to maximize yield and simplify purification.

Developing a robust crystallization process to ensure high product purity.

Implementing solvent recycling to reduce costs and environmental impact.

By addressing these points, a scalable and economically viable process for the synthesis of this compound can be developed, leveraging the insights gained from the production of similar hydrazinopyridine compounds.

Chemical Transformations and Derivatization Strategies of 3 Bromo 2 Chloro 4 Hydrazinylpyridine

Reactions at the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is the most reactive site for many chemical transformations, serving as a potent nucleophile and a precursor for the formation of various nitrogen-containing functional groups and heterocyclic systems.

Condensation Reactions for Hydrazone and Azine Formation

The terminal nitrogen atom of the hydrazinyl group is highly nucleophilic and is expected to readily react with carbonyl compounds.

Hydrazone Formation: In principle, 3-Bromo-2-chloro-4-hydrazinylpyridine should react with a wide array of aldehydes and ketones to form the corresponding hydrazones. This condensation reaction typically occurs under mild, often acid-catalyzed, conditions. The resulting hydrazone products would incorporate the R1 and R2 substituents from the starting carbonyl compound.

Table 1: Predicted Hydrazone Formation from this compound

Reactant (Aldehyde/Ketone) R1 R2 Predicted Product
Benzaldehyde Phenyl H (E)-1-((3-bromo-2-chloropyridin-4-yl)imino)benzenamine
Acetone Methyl Methyl 2-((3-bromo-2-chloropyridin-4-yl)imino)propan-2-amine
4-Nitrobenzaldehyde 4-Nitrophenyl H (E)-1-((3-bromo-2-chloropyridin-4-yl)imino)-4-nitrobenzenamine
Azine Formation:hydrazine (B178648)

Cyclization Reactions for Novel Fused Heterocyclic Systems

The hydrazinyl group is a key functional group for the construction of fused heterocyclic rings, which are prevalent in medicinal chemistry.

One of the most common applications of aryl and heteroaryl hydrazines is the synthesis of fused pyrazole (B372694) rings. By reacting this compound with 1,3-dicarbonyl compounds or their equivalents (e.g., β-ketoesters, malononitrile), a fused pyrazolopyridine system would be expected to form. The specific isomer, such as pyrazolo[3,4-b]pyridine or pyrazolo[4,3-c]pyridine, would depend on the regioselectivity of the initial condensation and subsequent cyclization.

The synthesis of fused triazole rings is another expected transformation. Reaction with reagents containing a single carbon atom that can be incorporated into a ring, followed by cyclization, would yield triazolopyridines. For instance, reaction with orthoesters (e.g., triethyl orthoformate) followed by acid-catalyzed cyclization is a standard method for forming fused evitachem.comevitachem.comsigmaaldrich.comtriazolo rings. This would hypothetically produce a 7-bromo-8-chloro- evitachem.comevitachem.comsigmaaldrich.comtriazolo[4,3-a]pyridine derivative.

The versatile reactivity of the hydrazinyl group allows for its incorporation into a variety of other fused nitrogen-containing heterocycles. Reactions with reagents like carbon disulfide could lead to fused thiadiazoles, while reactions with cyanogen bromide could yield fused aminotriazoles. These potential reactions, while chemically plausible, remain undemonstrated for this specific substrate.

N-Substitution Reactions (e.g., Alkylation, Acylation)

The nitrogen atoms of the hydrazinyl moiety are nucleophilic and can undergo substitution reactions.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base would likely lead to alkylation on the terminal nitrogen atom. Controlling the degree of alkylation to achieve mono-, di-, or tri-substitution could be challenging and would depend heavily on the reaction conditions and stoichiometry.

N-Acylation: Acylation is expected to occur readily upon treatment with acylating agents such as acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) to form the corresponding N-acylhydrazide derivatives. This reaction is typically high-yielding and can be used to protect the hydrazinyl group or to introduce further functional diversity.

Table 2: Predicted N-Substitution Reactions of this compound

Reagent Reaction Type Predicted Product Name
Acetyl Chloride Acylation N'-(3-bromo-2-chloropyridin-4-yl)acetohydrazide
Benzoyl Chloride Acylation N'-(3-bromo-2-chloropyridin-4-yl)benzohydrazide
Methyl Iodide Alkylation 3-bromo-2-chloro-4-(2-methylhydrazinyl)pyridine
Benzyl Bromide Alkylation 4-(2-benzylhydrazinyl)-3-bromo-2-chloropyridine

Reactions at the Halogenated Pyridine (B92270) Core

The presence of both a bromine and a chlorine atom on the pyridine ring offers opportunities for selective functionalization. The electronic properties of the pyridine ring, combined with the inherent differences in the reactivity of carbon-halogen bonds, allow for controlled, site-selective modifications through various modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org For dihalogenated pyridines, the outcome of these reactions is governed by factors such as the nature of the halogen, its position on the ring, and the specific catalytic system employed. nih.gov

In this compound, two sites are available for cross-coupling: the C-Br bond at the C3 position and the C-Cl bond at the C2 position. Generally, in palladium-catalyzed reactions, the reactivity of aryl halides follows the order I > Br > Cl, based on bond dissociation energies. This suggests that the C3-Br bond would be preferentially activated over the C2-Cl bond.

However, the position of the halogen relative to the ring nitrogen is also a critical factor. Halides at the C2 (α-position) of a pyridine ring are often more reactive toward oxidative addition to a Pd(0) catalyst due to the electronic activation conferred by the adjacent nitrogen atom. nih.govnsf.gov This creates a competitive scenario where both electronic (positional) and bond energy effects are at play.

The selectivity can be finely tuned by the choice of catalyst, and particularly the ligand. Sterically hindered ligands can favor reaction at less sterically encumbered positions, while specific ligand types can invert the "conventional" selectivity. nsf.gov For instance, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can be used to modulate the reactivity at either the C2 or C3 position.

Below is a table illustrating the potential selectivity in Suzuki-Miyaura cross-coupling reactions under different hypothetical catalytic conditions, based on established principles for dihalopyridines.

Catalyst System (Ligand)Expected Major ProductRationale
Pd(PPh₃)₄Coupling at C3-BrStandard conditions often favor the cleavage of the weaker C-Br bond.
Pd₂(dba)₃ with dppfCoupling at C2-ClDiphosphine ligands can promote conventional selectivity, favoring the electronically activated C2 position. nsf.gov
Pd(OAc)₂ with a bulky NHC (e.g., IPr)Coupling at C3-BrSterically demanding ligands may favor reaction at the more accessible C3 position, overriding the electronic activation at C2. nsf.gov

Similar selectivity principles apply to other cross-coupling reactions:

Heck Reaction : The coupling of the pyridine core with an alkene would likely show similar regiochemical preferences based on the catalyst system. wikipedia.orgorganic-chemistry.org

Sonogashira Reaction : The formation of a C(sp²)-C(sp) bond by coupling with a terminal alkyne is also subject to regiocontrol via catalyst and ligand selection. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds. The choice of phosphine ligand is crucial in determining the site of amination, allowing for the selective replacement of either the bromine or chlorine atom. organic-chemistry.orgwikipedia.org

The differential reactivity of the C3-Br and C2-Cl positions can be exploited for the stepwise, regiocontrolled introduction of different substituents. A typical strategy involves a two-step sequence:

First Coupling: Employing milder reaction conditions or a catalyst system that selectively targets the more reactive C-Br bond. For example, a Suzuki or Sonogashira coupling could be performed under conditions optimized for aryl bromides, leaving the C-Cl bond intact.

Second Coupling: The resulting 3-substituted-2-chloro-4-hydrazinylpyridine can then undergo a second cross-coupling reaction at the C2 position. This step may require more forcing conditions (e.g., higher temperatures, stronger base, or a more active catalyst system) to activate the more robust C-Cl bond. nih.gov

This sequential approach allows for the synthesis of polysubstituted pyridines with precise control over the substitution pattern, which would be difficult to achieve through other methods.

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, which are inherently electron-deficient. The reaction is highly favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen, as the electronegative nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comlibretexts.org

In the case of this compound, the C2 position is highly activated towards SNAr. The C3 position, being meta to the nitrogen, is generally not susceptible to this reaction pathway. uci.edu Therefore, SNAr reactions are expected to occur with high regioselectivity at the C2 position, leading to the displacement of the chloride ion.

Common nucleophiles used in SNAr reactions with chloropyridines include:

Alkoxides (e.g., sodium methoxide) to introduce alkoxy groups.

Amines (e.g., morpholine, piperidine) to form aminopyridines. youtube.com

Thiolates (e.g., sodium thiophenoxide) to introduce thioether moieties.

The reaction typically proceeds under basic conditions, and its rate is influenced by the nucleophilicity of the attacking species and the stability of the resulting intermediate. The bromine atom at C3 would remain unaffected under these conditions, providing a handle for subsequent cross-coupling reactions.

Nucleophile (Nu⁻)Reagent ExampleExpected ProductReaction Site
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)3-Bromo-2-methoxy-4-hydrazinylpyridineC2-Cl
Secondary Amine (R₂NH)Morpholine4-(3-Bromo-4-hydrazinylpyridin-2-yl)morpholineC2-Cl
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)3-Bromo-4-hydrazinyl-2-(phenylthio)pyridineC2-Cl

The hydrazinyl group at C4 can influence the reactivity of the adjacent C3 and C5 positions. While the C3 position is already substituted with bromine, the C-H bond at the C5 position could be a target for derivatization. Amino and related nitrogen-containing groups can act as directing groups in metalation reactions (Directed ortho-Metalation or DoM). It is plausible that the hydrazinyl group, after suitable protection of the N-H protons, could direct a strong base (e.g., lithium diisopropylamide, LDA) to deprotonate the C5 position. The resulting lithiated intermediate could then be quenched with various electrophiles to introduce a new substituent at C5.

Potential electrophiles for this strategy include:

Alkyl halides (for alkylation).

Aldehydes or ketones (for hydroxymethylation or hydroxyalkylation).

Carbon dioxide (for carboxylation).

Disulfides (for thiolation).

This approach would provide access to 3,5-disubstituted-4-hydrazinylpyridine derivatives, further expanding the molecular complexity achievable from the starting scaffold.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Multi-Component and Cascade Reaction Development

The diverse reactivity of this compound makes it an ideal substrate for the development of multi-component and cascade reactions, where multiple bonds are formed in a single synthetic operation. Such strategies are highly valued for their efficiency and atom economy.

A hypothetical cascade sequence could be initiated by a selective cross-coupling reaction. For example, a Sonogashira coupling at the C3 position with a suitably functionalized alkyne could introduce a group capable of undergoing a subsequent intramolecular reaction with the hydrazinyl moiety at C4. This could lead to the formation of a fused heterocyclic system, such as a pyrazolo[3,4-c]pyridine.

Example of a Hypothetical Cascade Reaction:

Initial Sonogashira Coupling: this compound reacts with an alkyne bearing an ester group (e.g., ethyl propiolate) at the C3 position.

Intramolecular Cyclization: Under basic or thermal conditions, the hydrazinyl group attacks the ester or the alkyne, leading to an intramolecular cyclization.

Final Product: The reaction cascade would yield a substituted pyrazolo[3,4-c]pyridin-3-one derivative, a complex scaffold constructed in a highly efficient manner.

The development of such cascade reactions based on the this compound core represents a promising avenue for the rapid synthesis of novel and potentially bioactive heterocyclic compounds.

Applications As a Synthetic Building Block and Intermediate

Precursor for Complex Polyheterocyclic Architectures

Polyheterocyclic compounds, which feature multiple fused or linked heterocyclic rings, are central to many areas of chemical science. mdpi.com The title compound serves as an ideal starting point for constructing such intricate architectures due to the inherent reactivity of the hydrazinyl group, which is a potent nucleophile perfectly positioned for cyclization reactions.

Pyridine-based ring systems are among the most prevalent heterocyclic scaffolds in drug design, valued for their ability to influence pharmacological activity and improve properties like solubility. researchgate.netnih.govdovepress.com The modification of the pyridine (B92270) core with various functional groups is a cornerstone of medicinal chemistry. researchgate.netnih.gov Specifically, the incorporation of a hydrazinyl or hydrazide group can enhance the biological activity of a molecule. nih.gov

3-Bromo-2-chloro-4-hydrazinylpyridine is a prime candidate for generating libraries of novel polyheterocyclic scaffolds. The hydrazine (B178648) moiety can react with various electrophiles to construct fused ring systems. For instance, reaction with β-dicarbonyl compounds, dinitriles, or other bifunctional reagents can lead to the formation of fused pyrazoles, triazoles, or pyridazines. These resulting polyheterocyclic systems are of significant interest in the search for new therapeutic agents. nih.gov The synthesis of pyrazolo[3,4-b]pyridines from the reaction of 2-halopyridines with hydrazines is a well-established route that exemplifies this strategy. cdnsciencepub.com

Table 1: Examples of Polyheterocyclic Scaffolds Derivable from Hydrazinylpyridine Precursors

Precursor Type Reactant Resulting Scaffold Significance
Hydrazinylpyridine β-Diketone Pyrazolopyridine Core of various kinase inhibitors
Hydrazinylpyridine α-Cyanoketone Aminopyrazolopyridine Privileged structure in medicinal chemistry
Hydrazinylpyridine Isothiocyanate Triazolopyridine Bioisostere for other heterocycles

This table illustrates potential synthetic pathways based on established reactivity of hydrazinylpyridines.

The presence of the bromo and chloro substituents provides additional handles for diversification, allowing for the introduction of further complexity and fine-tuning of the molecule's properties to optimize interactions with biological targets.

Azaheterocycles, such as pyridine derivatives, are recognized as valuable building blocks in materials chemistry for applications ranging from fluorescent sensors to functional polymers. openaccessjournals.comrsc.org The electronic properties of these heterocyclic rings can be tailored to create materials with specific optical or conductive characteristics. rsc.org

The highly functionalized nature of this compound makes it a suitable precursor for advanced materials. The conjugated π-system of the pyridine ring can be extended through reactions involving the hydrazine group, leading to the formation of larger, more complex chromophores. These structures could serve as monomers for polymerization or as core units for fluorescent dyes and sensors. openaccessjournals.com The halogen atoms also permit the attachment of the pyridine unit to other molecules or polymer backbones through cross-coupling reactions, further expanding its utility in the design of sophisticated materials.

Pyridine-containing ligands are ubiquitous in coordination chemistry and homogeneous catalysis. alfachemic.com The nitrogen atom of the pyridine ring acts as a Lewis base, readily coordinating to transition metals. alfachemic.com The introduction of a hydrazine or hydrazone functionality onto the pyridine scaffold creates powerful multidentate ligands capable of forming stable complexes with a variety of metals. nih.govnih.gov

This compound is an excellent precursor for such ligands. The hydrazine group can be readily condensed with aldehydes or ketones to form pyridine-hydrazone ligands. These N,N'-chelating agents have been successfully employed in asymmetric catalysis, such as in palladium-catalyzed additions to imines. nih.gov The resulting metal complexes exhibit high catalytic activity and enantioselectivity. nih.gov The rigidity and specific coordination geometry imposed by the pyridine and hydrazine moieties are crucial for their effectiveness. nih.gov

Table 2: Applications of Pyridine-Based Hydrazone Ligands in Catalysis

Metal Reaction Type Role of Ligand Reference
Palladium (Pd) C-C Bond Formation Enantioselective control nih.gov
Rhenium (Re) Hydrogenation Catalyst stabilization and activity alfachemic.com
Rhodium (Rh) Hydroformylation Control of regioselectivity alfachemic.com

Intermediate in Multi-Step Organic Synthesis

Beyond its role as a direct precursor, this compound functions as a versatile intermediate in complex, multi-step synthetic sequences. The distinct reactivity of its three functional groups can be exploited to elaborate diverse and highly substituted chemical structures.

The synthetic utility of this compound lies in the ability to perform sequential and site-selective reactions. The hydrazine group is typically the most nucleophilic site, allowing it to react first under specific conditions. This can be used to build a fused heterocyclic ring, such as a pyrazole (B372694), onto the pyridine core. cdnsciencepub.com

Following the initial cyclization, the bromo and chloro substituents remain available for further functionalization. These halogen atoms are located at positions on the pyridine ring that are susceptible to nucleophilic aromatic substitution or can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This dual reactivity allows chemists to first construct a core bicyclic scaffold and then systematically introduce a variety of substituents onto the pyridine ring. This step-wise approach provides a powerful strategy for creating molecular diversity and accessing compounds that would be difficult to synthesize by other means. The use of 2-hydrazinylpyridines in one-pot multicomponent reactions further highlights their value in rapidly assembling complex heterocyclic scaffolds. acs.org

Table 3: Reactivity Profile of this compound

Functional Group Position Type of Reactivity Potential Transformations
Hydrazinyl 4 Nucleophilic Cyclization, Acylation, Schiff base formation
Chloro 2 Electrophilic (site) Nucleophilic Aromatic Substitution, Cross-Coupling

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of heterocyclic compounds. doi.org For 3-Bromo-2-chloro-4-hydrazinylpyridine, DFT studies would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (FMO) and Reactivity Descriptors:

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. doi.org In this compound, the electron-donating hydrazinyl group would raise the HOMO energy, while the electron-withdrawing halogens would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and a reactive molecule.

The MEP map would visualize the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the pyridine (B92270) ring and the hydrazinyl group would be expected to be electron-rich (nucleophilic) sites, appearing as red or yellow regions on the MEP map. The areas around the hydrogen atoms of the hydrazinyl group and potentially the carbon atoms attached to the halogens would be electron-poor (electrophilic), appearing as blue regions.

Table 5.1.1: Predicted Reactivity Descriptors for this compound

DescriptorPredicted Value (Illustrative)Implication
HOMO Energy-6.2 eVSite of electron donation (nucleophilic reactions)
LUMO Energy-1.5 eVSite of electron acceptance (electrophilic reactions)
HOMO-LUMO Gap4.7 eVIndicates moderate to high reactivity
Ionization Potential7.5 eVEnergy required to remove an electron
Electron Affinity1.0 eVEnergy released upon gaining an electron

Note: The values in this table are illustrative and would require specific DFT calculations to be precisely determined.

Reaction Mechanism Elucidation and Transition State Analysis

The substitution pattern of this compound suggests several potential reaction pathways. The most probable reactions would involve nucleophilic aromatic substitution (SNAr) at the C2 or C6 positions, or reactions at the hydrazinyl moiety.

Nucleophilic Aromatic Substitution (SNAr):

The chloro group at the C2 position is expected to be the most likely site for nucleophilic attack. This is due to the strong electron-withdrawing nature of the adjacent ring nitrogen and the bromo substituent, which stabilize the intermediate Meisenheimer complex. The synthesis of related compounds, such as 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine (B146566), demonstrates the preferential substitution at the C2 position. google.com

A computational study of the SNAr mechanism would involve mapping the potential energy surface of the reaction. This would allow for the identification of the transition state—the highest energy point along the reaction coordinate—and the calculation of the activation energy. youtube.com A lower activation energy for substitution at the C2 position compared to the C3 position would computationally confirm the expected regioselectivity.

Reactions of the Hydrazinyl Group:

The hydrazinyl group is itself reactive, capable of undergoing condensation reactions with aldehydes and ketones to form hydrazones. nih.govwsu.edu The nucleophilicity of the terminal nitrogen of the hydrazinyl group makes it a prime target for electrophiles.

Conformational Analysis and Tautomeric Equilibria

Conformational Analysis:

The primary source of conformational flexibility in this compound is the rotation around the C4-N bond of the hydrazinyl substituent. Computational studies, such as relaxed potential energy surface scans, could determine the preferred dihedral angle and the energy barriers to rotation. Steric hindrance between the hydrazinyl group and the hydrogen at C5 might influence the most stable conformation.

Tautomeric Equilibria:

The hydrazinylpyridine core can exist in different tautomeric forms. Specifically, the hydrazinyl form can be in equilibrium with a hydrazono-dihydropyridine form. Ab initio calculations have been used to study the tautomerism of similar systems like 4-pyridone/4-hydroxypyridine, showing that the relative stability of tautomers can be accurately predicted. wayne.edu

For this compound, the aromatic hydrazinyl tautomer is expected to be significantly more stable than any non-aromatic hydrazono tautomers. Computational calculations of the relative energies of all possible tautomers would confirm this prediction.

Table 5.3.1: Predicted Relative Energies of Tautomers

TautomerStructurePredicted Relative Energy (kcal/mol) (Illustrative)
Hydrazinyl (Aromatic)0 (Reference)
Hydrazono (Non-aromatic)+15

Note: Structures are simplified representations. The relative energy values are illustrative and would need to be confirmed by quantum chemical calculations.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding how structural modifications affect the chemical or biological activity of a class of compounds. tandfonline.comnih.govnih.gov While a full QSAR study requires a dataset of multiple, related compounds, we can hypothesize the key structural features of this compound that would be important in such a model.

Key Descriptors for a QSAR Model:

Electronic Descriptors: Hammett constants for the bromo and chloro substituents, calculated atomic charges, and dipole moment.

Steric Descriptors: Molar refractivity, van der Waals volume, and specific steric parameters for each substituent.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the molecule's distribution between an aqueous and an organic phase.

A hypothetical QSAR model for a series of analogs of this compound might reveal that electron-withdrawing substituents at the C2 and C3 positions, and electron-donating groups at the C4 position, are crucial for a particular activity.

In Silico Prediction of Novel Transformations and Derivatives

Computational tools can be used to predict the feasibility of novel reactions and to design new derivatives with desired properties.

Prediction of Novel Transformations:

By analyzing the electronic structure and reactivity descriptors, it is possible to predict how this compound might react with a wide range of reagents. For example, its potential as a ligand in organometallic chemistry could be explored by calculating its binding affinity to various metal centers. The bromo-substituent at C3 could potentially undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of new functional groups at this position.

Design of Novel Derivatives:

Based on a hypothetical QSAR model or a molecular docking study into a specific biological target, new derivatives could be designed in silico. For instance, if a QSAR model indicated that increased hydrophobicity is desired, the hydrazinyl group could be derivatized with various aliphatic or aromatic aldehydes to form a library of hydrazones. The predicted properties of these virtual compounds could then be used to prioritize which derivatives to synthesize and test. nih.gov

Table 5.5.1: In Silico Designed Derivatives and Their Predicted Properties

DerivativeModificationPredicted Property Change (Illustrative)
Hydrazone with BenzaldehydeCondensation at hydrazinyl groupIncreased hydrophobicity, potential for π-π stacking
3-Phenyl DerivativeSuzuki coupling at C3-BrIncreased steric bulk, altered electronic properties
2-Amino DerivativeSNAr at C2-Cl with ammonia (B1221849)Increased hydrogen bonding capability

Note: This table presents hypothetical derivatives and their predicted properties, which would require computational validation.

Advanced Analytical and Spectroscopic Characterization of Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 3-Bromo-2-chloro-4-hydrazinylpyridine. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined.

For the parent compound, this compound, the aromatic protons on the pyridine (B92270) ring would exhibit characteristic shifts and coupling patterns. The position of the hydrazinyl (-NHNH₂) group significantly influences the electronic environment of the neighboring protons. In derivatives where the hydrazinyl group has reacted to form, for example, hydrazones, new signals corresponding to the introduced moieties and shifts in the pyridine ring protons are observed. nih.govresearchgate.net

Detailed ¹H and ¹³C NMR data are essential for confirming the successful synthesis of derivatives and for identifying any reaction intermediates. For instance, in the synthesis of dihydroquinazolinone derivatives, specific chemical shifts and coupling constants for protons and carbons at various positions confirm the structure of the resulting diastereomers. nih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Pyridine Derivatives

CompoundNucleusChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
2-Hydrazinopyridine (B147025) chemicalbook.comnih.gov¹H7.9 (d, J=5.2), 7.4 (t, J=7.8), 6.7 (d, J=8.4), 6.6 (t, J=6.4)d, t
¹³C spectrabase.com161.4, 147.9, 137.9, 116.8, 107.3
3-Bromo-2-chloropyridine chemicalbook.comchemicalbook.com¹H8.35 (dd, J=4.6, 1.6), 7.89 (dd, J=7.7, 1.6), 7.21 (dd, J=7.7, 4.6)dd
¹³C150.3, 147.9, 142.1, 127.3, 119.8
(S)-2-(1-((2-chloropyridin-3-yl)imino)ethyl)dihydroquinazolinone nih.gov¹H0.78 (d, J=6.8), 1.68 (d, J=7.4), 6.08 (q, J=7.4)d, q
¹³C17.2, 18.7, 52.8, 70.1, 113.8, 146.5, 163.6

This table is illustrative and compiles data from related structures to indicate expected spectral regions. Actual values for this compound and its specific derivatives would require experimental determination.

Mass Spectrometry Techniques for Product Identification and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS) can provide the exact mass of a compound, allowing for the determination of its molecular formula.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For halogenated compounds, the isotopic distribution is particularly informative. libretexts.org Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. libretexts.org This results in a characteristic pattern of peaks in the mass spectrum for the molecular ion (M+) and fragments containing these halogens. For a molecule containing one bromine and one chlorine atom, a distinctive cluster of peaks (M, M+2, M+4) would be expected. libretexts.org

In reaction monitoring, MS can be used to track the disappearance of starting materials and the appearance of products, providing kinetic information and helping to optimize reaction conditions. The fragmentation of the parent compound often involves initial cleavage of the hydrazinyl group or loss of the halogen atoms. researchgate.netmiamioh.edu For instance, α-cleavage next to the nitrogen of the hydrazinyl group is a common fragmentation pathway for similar amine compounds. youtube.com

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound (C₅H₅BrClN₃)

Ionm/z (Nominal)Isotopic CombinationExpected Relative Abundance
[M]⁺221¹²C₅¹H₅⁷⁹Br³⁵ClN₃~75%
[M+2]⁺223¹²C₅¹H₅⁸¹Br³⁵ClN₃ or ¹²C₅¹H₅⁷⁹Br³⁷ClN₃~100% (Base Peak)
[M+4]⁺225¹²C₅¹H₅⁸¹Br³⁷ClN₃~25%

This table represents a theoretical prediction based on natural isotopic abundances.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, this technique can definitively establish the stereochemistry and conformation, which are crucial for understanding their biological activity and material properties.

Crystal structure analysis of related hydrazinylpyridine compounds reveals important details about their molecular geometry. iucr.org For example, the planarity of the pyridine ring and the conformation of the hydrazinyl substituent can be precisely determined. iucr.org In the solid state, molecules are often linked by a network of hydrogen bonds. For instance, in 2-Bromo-6-hydrazinylpyridine, molecules are linked by N—H⋯N hydrogen bonds, forming chains within the crystal lattice. iucr.org Similar interactions, along with potential π–π stacking of the pyridine rings, would be expected to influence the crystal packing of this compound derivatives. iucr.org

The data obtained from X-ray crystallography, such as the dihedral angles between the pyridine ring and any substituents, are invaluable for validating the results of computational modeling and spectroscopic analyses. mdpi.com

Table 3: Selected Crystallographic Data for a Related Hydrazinylpyridine Derivative

Parameter2-Bromo-6-hydrazinylpyridine (Molecule 1) iucr.org2-Bromo-6-hydrazinylpyridine (Molecule 2) iucr.org
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
Torsion Angle (N1—C5—N2—N3)5.4 (3)°-
Torsion Angle (N4—C10—N5—N6)-171.0 (2)°
Hydrogen BondsN—H⋯NN—H⋯N

This table presents data from a structurally similar compound to illustrate the type of information obtained from X-ray crystallography.

Spectroscopic Analysis of Electronic Properties (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The absorption and emission spectra are sensitive to the molecular structure, solvent polarity, and pH.

Pyridine derivatives typically exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic system. researchgate.net The introduction of substituents like bromo, chloro, and hydrazinyl groups alters the electronic structure and thus shifts the absorption maxima (λ_max). For example, a study on a substituted 2-hydrazinopyridine derivative showed three absorption maxima around 238, 280, and 350 nm in various solvents. researchgate.net The effect of solvent polarity on these absorption bands can provide information about the nature of the electronic transitions. researchgate.net

Some pyridine derivatives and their hydrazone products are known to be fluorescent. researchgate.net Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. The presence or absence of fluorescence, as well as the emission wavelength and quantum yield, are highly dependent on the molecular structure and environment. While one structurally similar compound was found to not emit fluorescence, the formation of certain derivatives from this compound could potentially lead to fluorescent products. nih.govresearchgate.net

Table 4: UV-Vis Absorption Data for a Related Hydrazinopyridine Derivative in Different Solvents

Solventλ_max 1 (nm)λ_max 2 (nm)λ_max 3 (nm)
Water researchgate.net238280350
Methanol researchgate.net239281352
Acetonitrile (B52724) researchgate.net237279348

Data from 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, illustrating typical absorption regions for substituted hydrazinopyridines.

Chromatographic Method Development for Purity Assessment and Isolation (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring and preliminary purity checks, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide quantitative purity analysis and are used for preparative isolation.

The development of a robust chromatographic method involves selecting the appropriate stationary phase (e.g., silica (B1680970) gel for normal-phase, C18 for reversed-phase), mobile phase, and detection method (typically UV detection for aromatic compounds). For instance, a reversed-phase HPLC (RP-HPLC) method was developed for a related pyridine derivative using a C18 column with a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer, with UV detection at 239 nm. nih.gov Such a method would allow for the separation of the main product from starting materials, by-products, and degradation products.

The validation of an HPLC method ensures its reliability by assessing parameters such as selectivity, precision, accuracy, and linearity. nih.gov For compounds that are sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for both separation and identification. researchgate.net

Table 5: Example of a Chromatographic System for a Related Pyridine Derivative

TechniqueStationary PhaseMobile PhaseDetectionReference
RP-HPLCOctadecyl (C18), 5 µmAcetonitrile / Phosphate Buffer (pH 2)UV at 239 nm nih.gov
TLCSilica Gel 60 F₂₅₄Butanol / Acetic Acid / WaterUV (254 nm) nih.gov

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic routes for pyridine (B92270) derivatives. Future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are highly desirable as they can construct complex molecules like functionalized pyridines from simple precursors in a single step, maximizing atom economy. nih.govacs.org Research into novel MCRs that can incorporate the specific functionalities of 3-Bromo-2-chloro-4-hydrazinylpyridine or its precursors would be a significant advancement.

Solvent-Free and Alternative Solvents: Moving away from traditional volatile organic solvents is a key goal. Solvent-free reaction conditions, often facilitated by techniques like ball milling or using deep eutectic solvents, are being explored. conicet.gov.ar For instance, the use of Wells-Dawson heteropolyacids as catalysts under solvent-free conditions has been shown to produce functionalized pyridines efficiently. conicet.gov.ar

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly shorten reaction times, reduce side reactions, and improve yields in the synthesis of pyridine derivatives. nih.govacs.org Applying this technology to the synthesis of halogenated hydrazinylpyridines could offer a more efficient pathway.

Biomass-Derived Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. Research is underway to synthesize pyridines from biomass-derived furans, which could eventually provide a greener pathway to the core pyridine structure. acsgcipr.org Similarly, producing pyridines from glycerol (B35011) and ammonia (B1221849) over zeolite catalysts represents a promising thermo-catalytic conversion process. rsc.org

Table 1: Comparison of Sustainable Synthetic Approaches for Pyridine Derivatives
MethodologyKey AdvantagesExample/Potential ApplicationReference
Microwave-Assisted MCRExcellent yields (82-94%), short reaction times (2-7 min), pure products, low cost.One-pot, four-component synthesis of 3-pyridine derivatives. nih.govacs.org
Solvent-Free CatalysisEnvironmentally clean, high conversion rates, catalyst is filterable and reusable.Hantzsch-like condensation using Wells-Dawson acid catalyst at 80 °C. conicet.gov.ar
Thermo-catalysis from RenewablesUtilizes renewable feedstocks like glycerol, direct production.Conversion of glycerol and ammonia over HZSM-5 zeolite catalyst to yield pyridines. rsc.org

Exploration of Novel Catalytic Systems for Challenging Transformations

The inherent electronic properties of the pyridine ring, particularly when substituted with both electron-withdrawing halogens and an electron-donating hydrazine (B178648) group, make selective functionalization a challenge. Developing novel catalytic systems is crucial for overcoming these hurdles.

C-H Functionalization: Direct C-H activation is a powerful strategy for modifying the pyridine core without the need for pre-functionalized starting materials. rsc.org Transition-metal catalysis, using metals like palladium, nickel, rhodium, and even rare-earth metals, has shown promise. acs.orgbeilstein-journals.org For instance, nickel/Lewis acid catalysis can achieve C-2 selective alkenylation of pyridines under mild conditions. acs.org Palladium catalysis has been used for the highly selective C-H arylation of pyridines containing electron-withdrawing groups. nih.gov Future work could adapt these systems to selectively functionalize the C-5 or C-6 positions of the this compound scaffold.

Catalysis on Pyridine N-Oxides: Converting the pyridine nitrogen to an N-oxide alters the electronic properties of the ring, often facilitating subsequent functionalization reactions. nih.govbme.hu Palladium-catalyzed C-H functionalization of pyridine N-oxides has been developed for highly selective alkenylation and direct arylation. nih.gov This strategy could provide an alternative route to further diversify the target compound.

Table 2: Novel Catalytic Systems for Pyridine Functionalization
Catalytic SystemTransformationKey FeaturesReference
Nickel/Lewis AcidC-2 AlkenylationHigh chemo-, regio-, and stereoselectivity under mild conditions. acs.org
Palladium(II) AcetateC-3/C-4 ArylationEffective for pyridines with electron-withdrawing groups; complements C-2 selective methods. nih.gov
Rhodium ComplexesC-H AlkylationAddresses challenges of strong pyridine-metal coordination. beilstein-journals.org
Pd/Ag CatalysisC-H Arylation of N-OxidesAllows direct cross-coupling with unactivated arenes. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automation are revolutionizing chemical synthesis by offering enhanced safety, scalability, and process control.

Continuous Flow Microreactors: Performing reactions in microreactors allows for precise control over parameters like temperature, pressure, and residence time. This is particularly advantageous for hazardous reactions or when dealing with unstable intermediates. The N-oxidation and hydrogenation of pyridines have been successfully demonstrated in continuous flow systems, offering safer and more efficient processes compared to batch reactors. organic-chemistry.orgpatsnap.compatsnap.comthieme-connect.com Such systems could be developed for the synthesis or subsequent modification of this compound.

Automated Self-Optimization: Combining flow chemistry with automated systems that employ optimization algorithms (e.g., Bayesian optimization) can rapidly identify optimal reaction conditions. researchgate.netnih.govescholarship.org These self-optimizing machines can explore a vast reaction space efficiently, accelerating the development of robust synthetic protocols for complex molecules like pyridine derivatives. researchgate.netrsc.org

Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform synthetic chemistry from a trial-and-error process to a predictive science.

Reaction Outcome Prediction: AI models, particularly message passing neural networks (MPNNs), are being developed to predict the regioselectivity and outcome of chemical reactions. nih.govacs.org These models can be trained on large datasets of known reactions to predict the most likely site of functionalization on a complex molecule like this compound, saving significant experimental effort. nih.gov

Guidance for Synthesis and Discovery: ML can guide synthetic campaigns by predicting which derivatives are most likely to be accessible and possess desired properties. nih.govnih.gov Recently, an ML-assisted material genome approach was used to design and screen thousands of virtual pyridine-based polymers, leading to the synthesis of novel materials with enhanced performance for specific applications. nih.govresearchgate.net This approach could be used to predict novel, synthetically accessible derivatives of the target compound with potentially valuable properties.

Streamlining Analysis: AI can also accelerate the interpretation of complex analytical data (e.g., from NMR), which is crucial for monitoring reaction progress and characterizing products. chemeurope.comeurekalert.orgchemai.io

Unexplored Reaction Pathways and Stereoselective Synthesis

Beyond optimizing existing transformations, future research will also venture into discovering entirely new reactions and achieving stereocontrol, which is critical for applications in medicinal chemistry and materials science.

Novel Functionalizations: The unique electronic and steric environment of this compound may enable currently unexplored reaction pathways. Research into domino reactions, cascade cyclizations, and novel cross-coupling reactions could unlock new synthetic possibilities. acs.orgrsc.org

Stereoselective Synthesis: The development of methods for the enantioselective synthesis of chiral pyridine derivatives is a significant and sought-after goal. researchgate.netresearchgate.net This is often achieved through asymmetric catalysis using chiral ligands. For example, copper-catalyzed asymmetric alkylation of alkenyl pyridines has been reported to produce a wide range of chiral pyridines with high enantioselectivity. researchgate.net Another approach involves the asymmetric reduction of pyridines to chiral piperidines. bohrium.com Applying these concepts to create chiral analogs of this compound or its derivatives could lead to compounds with novel biological activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.